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Compound of Interest

Compound Name: Lanreotide acetate

Cat. No.: B2590980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical safety and toxicity profile of

lanreotide acetate, a long-acting somatostatin analog. For comparative purposes, this guide

also includes available preclinical data on other somatostatin analogs, namely octreotide and

pasireotide. The information is compiled from regulatory documents and published studies to

assist researchers and drug development professionals in understanding the nonclinical safety

landscape of these therapeutic peptides.

Executive Summary
Lanreotide acetate demonstrates a well-characterized safety profile in preclinical studies, with

the most notable findings being local reactions at the injection site and effects related to its

pharmacological activity, such as inhibition of growth hormone secretion and alterations in

glucose homeostasis. Genotoxicity and teratogenicity studies have not revealed significant

concerns. This guide presents a detailed comparison of the toxicity profiles of lanreotide
acetate and its alternatives, supported by experimental data and methodologies.

Mechanism of Action: Somatostatin Receptor
Signaling
Lanreotide acetate exerts its effects by binding with high affinity to somatostatin receptors

(SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5)[1]. This interaction triggers a
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cascade of intracellular signaling events that ultimately lead to the inhibition of hormone

secretion and cell proliferation. The binding of lanreotide to SSTRs activates inhibitory G-

proteins (Gi), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic

AMP (cAMP) levels. This reduction in cAMP affects various downstream effectors, including

protein kinase A (PKA) and ion channels, resulting in the modulation of hormone release.

Furthermore, activation of SSTRs can stimulate phosphotyrosine phosphatases (PTPs) and

modulate the MAPK and PI3K/Akt signaling pathways, which are crucial for cell growth and

survival.
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Caption: Lanreotide Acetate Signaling Pathway
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Comparative Preclinical Toxicity Profile
The following tables summarize the key findings from preclinical toxicity studies of lanreotide
acetate and its alternatives.

Table 1: Single-Dose and Repeated-Dose Toxicity
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Drug Study Type Species

Route of

Administratio

n

Key Findings

NOAEL (No-

Observed-

Adverse-

Effect Level)

Lanreotide

Acetate
Single-Dose Rat, Dog

Subcutaneou

s (SC)

Low acute

toxicity.

Not

established

due to low

toxicity.

26-Week Rat
SC (every 14

days)

Local

injection site

reactions

(inflammation

, fibrosis,

granuloma).

Decreased

body weight

gain.

Systemic:

~156x human

exposure.

Local: <47x

human

exposure.[1]

26-Week Dog
SC (every 14

days)

Local

injection site

reactions.

Systemic:

~5x human

exposure.

Local: <2x

human

exposure.[1]

Octreotide
Repeated-

Dose
Rat, Monkey SC

Similar

pharmacologi

cal effects to

lanreotide.

Data not

readily

available in a

comparative

format.

Pasireotide
Repeated-

Dose
Rat, Monkey SC

Hyperglycemi

a,

gastrointestin

al effects.

Data not

readily

available in a

comparative

format.
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Table 2: Carcinogenicity
Drug Species Duration

Route of

Administration
Key Findings

Lanreotide

Acetate
Mouse 104 Weeks Daily SC

Cutaneous and

subcutaneous

fibrosarcomas

and malignant

fibrous

histiocytomas at

the injection site

at high doses.[2]

[3]

Rat 104 Weeks Daily SC

Increased

incidence of

cutaneous and

subcutaneous

tumors of fibrous

connective

tissues at the

injection site.

Octreotide Rat Not specified Not specified

Uterine

adenocarcinoma

s in females at

high doses.

Pasireotide Rat, Mouse
2-Year (rat), 26-

Week (mouse)
SC

Not carcinogenic

in either species.

Table 3: Genotoxicity
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Drug Assay Type Test System Result

Lanreotide Acetate
Bacterial Reverse

Mutation (Ames)
S. typhimurium, E. coli Negative

In vitro Chromosomal

Aberration
Human Lymphocytes Negative

In vivo Micronucleus Mouse Negative

Octreotide Various assays Not specified

No mutagenic

potential

demonstrated.

Pasireotide Various assays Not specified
No genotoxic

potential.

Table 4: Reproductive and Developmental Toxicity
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Drug Study Type Species Key Findings

Lanreotide Acetate

Fertility and Early

Embryonic

Development

Rat

Reduced female

fecundity at high

doses, likely related to

GH inhibition. No

effect on male fertility.

Embryo-fetal

Development
Rat, Rabbit

Not teratogenic.

Embryofetal toxicity

(decreased survival,

skeletal/soft tissue

abnormalities)

observed at

maternally toxic

doses.

Octreotide
Embryo-fetal

Development
Rat, Rabbit No teratogenic effects.

Pasireotide

Fertility and Early

Embryonic

Development

Rat
No adverse effects on

fertility.

Detailed Experimental Protocols
General Toxicology Workflow
The preclinical safety evaluation of lanreotide acetate followed a standard workflow designed

to identify potential target organs and establish a safe starting dose for clinical trials.
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Caption: Preclinical Safety Evaluation Workflow

Repeated-Dose Toxicity (26-Week Study in Rats)
Test System: Sprague-Dawley rats.

Dose Groups: Vehicle control and multiple dose levels of lanreotide acetate administered

subcutaneously once every 14 days.

Duration: 26 weeks.

Endpoints Evaluated:

Clinical Observations: Daily checks for mortality and morbidity. Detailed clinical

examinations weekly.

Body Weight and Food Consumption: Measured weekly.

Ophthalmology: Examinations prior to treatment and at termination.
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Hematology and Clinical Chemistry: Blood samples collected at specified intervals and at

termination.

Urinalysis: Conducted at specified intervals.

Gross Pathology: Complete necropsy of all animals at termination.

Histopathology: Microscopic examination of a comprehensive list of tissues from control

and high-dose groups, with target organs examined in lower-dose groups.

Carcinogenicity (104-Week Bioassay in Mice)
Test System: CD-1 mice.

Dose Groups: Vehicle control and multiple dose levels of lanreotide acetate administered

via daily subcutaneous injection. Doses were 0.5, 1.5, 5, 10, and 30 mg/kg/day.

Duration: 104 weeks.

Endpoints Evaluated:

Mortality and Morbidity: Checked twice daily.

Clinical Observations: Detailed examinations weekly.

Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly

thereafter.

Palpation: For masses, conducted weekly.

Gross Pathology: Complete necropsy of all animals.

Histopathology: Microscopic examination of all gross lesions, masses, and a

comprehensive set of tissues from all animals.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames
Test)
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Test System:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and

Escherichia coli strain (WP2 uvrA).

Methodology: Plate incorporation method, with and without metabolic activation (S9 mix).

Dose Levels: A range of concentrations of lanreotide acetate.

Evaluation: The number of revertant colonies was counted and compared between treated

and control plates. A substance is considered mutagenic if it causes a dose-related increase

in the number of revertants.

Reproductive Toxicity: Embryo-fetal Development Study
in Rabbits

Test System: New Zealand White rabbits.

Dosing Period: Gestation days 6 through 18.

Administration: Daily subcutaneous injections of lanreotide acetate or vehicle control.

Endpoints Evaluated:

Maternal: Clinical signs, body weight, food consumption, and gross pathology at

termination.

Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal

body weight, sex, and external, visceral, and skeletal examinations for malformations and

variations.

Conclusion
The preclinical data for lanreotide acetate indicate a safety profile that is well-understood and

manageable. The primary toxicities observed are local injection site reactions and

pharmacologically predictable effects on hormone levels and glucose metabolism. The

absence of genotoxic or teratogenic potential provides further reassurance of its safety. When

compared to other somatostatin analogs like octreotide and pasireotide, lanreotide acetate
shares a similar class effect profile, although there are some differences in receptor binding
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affinities and specific adverse event profiles in nonclinical studies. This comparative guide

serves as a valuable resource for researchers and drug developers, providing a foundation for

further investigation and a deeper understanding of the preclinical safety of lanreotide acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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